molecular formula C16H22N2O5S B2942248 4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid CAS No. 1353944-19-0

4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B2942248
CAS No.: 1353944-19-0
M. Wt: 354.42
InChI Key: LDBYOVLWFZJNQL-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with tert-butoxycarbonyl and 3-methylthiophene-2-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.

    Introduction of tert-Butoxycarbonyl Group: Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Attachment of 3-Methylthiophene-2-Carbonyl Group: Through acylation reactions using 3-methylthiophene-2-carbonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like amines or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it might be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications could include the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

In industry, it might be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
  • 1-(3-Methylthiophene-2-carbonyl)piperazine
  • N-Boc-piperazine

Uniqueness

What sets 4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid apart is the combination of the tert-butoxycarbonyl and 3-methylthiophene-2-carbonyl groups on the piperazine ring, which may confer unique chemical and biological properties.

Biological Activity

4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid, also known as Boc-piperazine derivative, is a compound of increasing interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H24N2O3SC_{16}H_{24}N_{2}O_{3}S

With a molecular weight of approximately 324.44 g/mol. The structure includes a piperazine ring, which is often associated with neuropharmacological effects, and a thiophene moiety that may enhance biological interactions through π-π stacking.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
Tert-butyl methyl(piperidin-4-yl)carbamatePiperidine ring, tert-butyl groupLacks thiophene substitution
Methyl(1-(3-thiophenecarbonyl)piperidin-4-yl)carbamateThiophene carbonyl substitutionDifferent substituent on thiophene
N-(tert-butoxycarbonyl)-piperidinePiperidine ring with tert-butoxycarbonyl groupNo thiophene component

This comparison highlights the unique combination of piperazine and thiophene in the compound, which may contribute to distinct biological properties not found in other similar compounds .

Preliminary studies suggest that this compound may interact with various receptors in the central nervous system (CNS), including opioid and serotonin receptors. These interactions are crucial for understanding its potential as a therapeutic agent for CNS disorders.

Potential Pharmacological Effects

  • Analgesic Properties : Compounds containing piperazine rings have been investigated for their analgesic effects. The presence of the thiophene moiety may enhance these effects through improved receptor binding.
  • Anti-inflammatory Activity : Initial findings indicate potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Neuropharmacological Effects : The structural features suggest possible applications in treating neurodegenerative diseases or psychiatric disorders by modulating neurotransmitter systems.

In Vitro Studies

In vitro assays are essential for assessing the biological activity of this compound. Molecular docking studies can provide insights into binding affinities with specific targets, helping to elucidate its mechanism of action.

Example Study

A study on related piperazine derivatives demonstrated that they could inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous lipids involved in pain modulation . This suggests that this compound may exhibit similar properties.

Case Studies and Research Findings

Research has focused on synthesizing and evaluating the biological activities of piperazine derivatives, including this compound. Here are some notable findings:

  • Molecular Docking Studies : In silico docking studies have indicated favorable interactions between the compound and various CNS receptors, suggesting its potential as a lead compound for further development.
  • Biological Assays : Preliminary biological assays have shown promise in terms of analgesic and anti-inflammatory effects, warranting further investigation .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the pharmacological profile by modifying structural components to enhance efficacy and reduce toxicity.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-10-5-8-24-12(10)13(19)18-7-6-17(9-11(18)14(20)21)15(22)23-16(2,3)4/h5,8,11H,6-7,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBYOVLWFZJNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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